DNA Alkylation Efficiency: 100-Fold Reduction Versus the Indole-Based CBI-CDPI1 Subunit
The CBI-CDPBO1 conjugate, which incorporates the 1,2-dihydro-3H-pyrrolo[3,2-e]benzoxazole-7-carboxylate (CDPBO) DNA-binding subunit derived from the target scaffold, exhibits a DNA alkylation efficiency that is approximately 100-fold lower than that of CBI-CDPI1, which contains a standard indole-based DNA-binding subunit [1]. This difference arises from the introduction of a single nitrogen atom on the concave face of the minor groove binder, which negatively impacts the relative efficiency of DNA alkylation [1].
| Evidence Dimension | Relative DNA alkylation efficiency |
|---|---|
| Target Compound Data | CBI-CDPBO1 (contains CDPBO subunit derived from 2H-Pyrrolo[3,2-E]benzoxazole): ~1x (baseline for oxazole series) |
| Comparator Or Baseline | CBI-CDPI1 (contains indole-based CPI subunit): ~100x (i.e., 100-fold higher) |
| Quantified Difference | Approximately 100-fold reduction in DNA alkylation efficiency |
| Conditions | DNA alkylation assay using plasmid pUC19 DNA; analysis by thermal strand cleavage after incubation at 25 °C |
Why This Matters
This informs medicinal chemists that replacing the benzoxazole oxygen with a carbon atom increases DNA alkylation potency by two orders of magnitude, a critical consideration when fine-tuning the warhead potency of antibody-drug conjugates.
- [1] Boger, D. L., et al. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit. Bioorganic & Medicinal Chemistry, 1995, 3(6), 761-775. View Source
